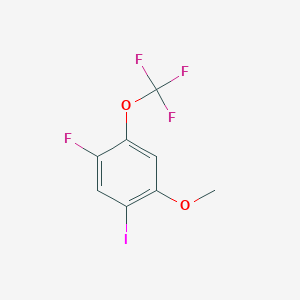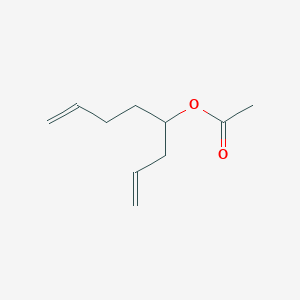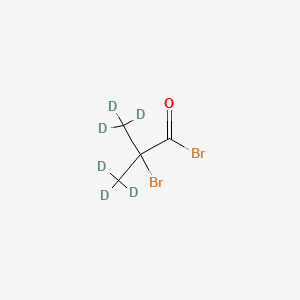
2-Bromo-2-methylpropionyl-D6 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methylpropionyl-D6 Bromide: is a deuterated derivative of 2-Bromo-2-methylpropionyl bromide. It is a chemical compound with the molecular formula C4H6Br2O. This compound is often used in organic synthesis and serves as a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method to prepare 2-Bromo-2-methylpropionyl-D6 Bromide involves the bromination of 2-methylpropionic acid using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.
Deuteration: The deuterated version, this compound, can be synthesized by replacing the hydrogen atoms with deuterium. This is usually achieved through a deuterium exchange reaction using deuterated solvents or reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes followed by purification steps to obtain the desired purity. The use of deuterated reagents in the production process ensures the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-2-methylpropionyl-D6 Bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. The reaction conditions typically involve the use of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used.
Major Products:
Substitution Reactions: The major products are substituted derivatives of 2-methylpropionyl compounds.
Elimination Reactions: The major products are alkenes.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-2-methylpropionyl-D6 Bromide is widely used as a reagent in organic synthesis. It serves as a building block for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the synthesis of labeled compounds for tracing and studying metabolic pathways.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-methylpropionyl-D6 Bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is utilized in various chemical reactions to form new bonds and create complex molecules.
Comparación Con Compuestos Similares
2-Bromo-2-methylpropionyl Bromide: The non-deuterated version of the compound.
2-Bromoisobutyryl Bromide: Another similar compound with slight structural differences.
Uniqueness: The deuterated version, 2-Bromo-2-methylpropionyl-D6 Bromide, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a distinct advantage in tracing and studying chemical and biological processes.
Propiedades
Fórmula molecular |
C4H6Br2O |
|---|---|
Peso molecular |
235.93 g/mol |
Nombre IUPAC |
2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl bromide |
InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3/i1D3,2D3 |
Clave InChI |
YOCIJWAHRAJQFT-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)Br)(C([2H])([2H])[2H])Br |
SMILES canónico |
CC(C)(C(=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


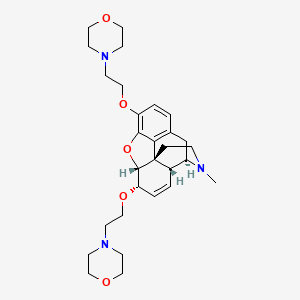
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
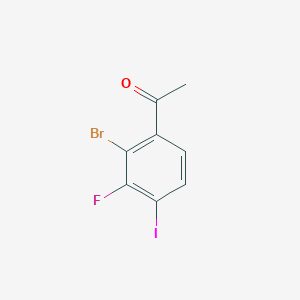
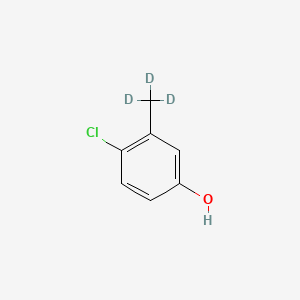
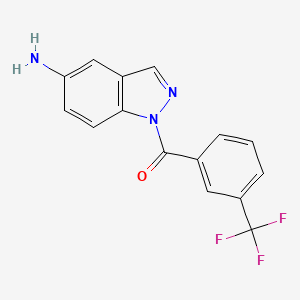
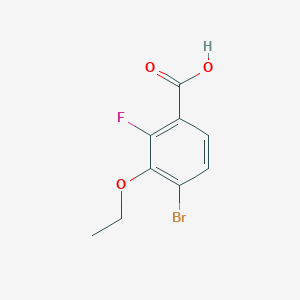
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)
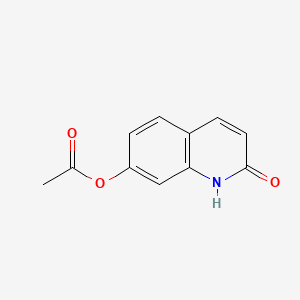
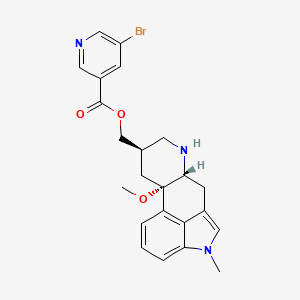
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
